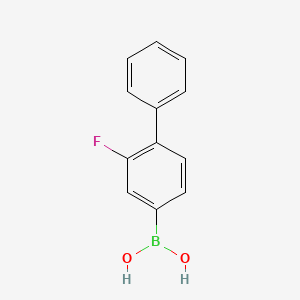

2-Fluoro-4-biphenylylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYWXDFYJSIUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379179 | |

| Record name | 2-Fluoro-4-biphenylylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178305-99-2 | |

| Record name | 2-Fluoro-4-biphenylylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-biphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-4-biphenylylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-biphenylylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the development of therapeutic agents.

Core Properties and Specifications

This compound, identified by the CAS number 178305-99-2 , is a white to off-white crystalline solid.[1] Its chemical structure, featuring a fluorine atom on the biphenyl scaffold, imparts unique reactivity and makes it a valuable reagent in the synthesis of complex organic molecules.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 178305-99-2 | [1][3] |

| Molecular Formula | C₁₂H₁₀BFO₂ | [4] |

| Linear Formula | FC₆H₃(C₆H₅)B(OH)₂ | [1][3] |

| Molecular Weight | 216.02 g/mol | [1][3][4] |

| Melting Point | 243-248 °C | [1][3] |

| Appearance | White to off-white crystalline powder |

Structural Information

| Identifier | Value | Reference |

| InChI | 1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H | [1][3] |

| SMILES | OB(O)c1ccc(c(F)c1)-c2ccccc2 | [1][3] |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Materials:

-

4-Bromo-2-fluorobiphenyl

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-fluorobiphenyl (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronic ester.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

References

An In-depth Technical Guide to 2-Fluoro-4-biphenylylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-4-biphenylylboronic acid, a versatile reagent in modern organic synthesis. This document details available data on its properties, outlines generalized experimental protocols for its synthesis and use, and presents key reaction workflows.

Core Physical and Chemical Properties

This compound is a solid, white to almost white crystalline powder at room temperature. Its key identifying information and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 178305-99-2[1] |

| Molecular Formula | C₁₂H₁₀BFO₂[1] |

| Molecular Weight | 216.02 g/mol [1] |

| Melting Point | 243-248 °C (lit.)[1] |

| Boiling Point | 377.3 ± 52.0 °C (Predicted) |

| Solubility | Soluble in Methanol |

| Appearance | White to Almost white powder to crystal |

| pKa | 7.52 ± 0.10 (Predicted) |

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Boronic acid protons (broad singlet, δ ~8.0-8.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-145 ppm), Carbon bearing boron (δ ~130-140 ppm, may be broad), Carbon bearing fluorine (¹JCF coupling). |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-H stretch (aromatic, ~3000-3100), C=C stretch (aromatic, ~1600, 1480), B-O stretch (~1350), C-F stretch (~1200-1250). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 216. Fragmentation may involve loss of H₂O, B(OH)₂, and cleavage of the biphenyl bond. |

Experimental Protocols

General Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route starting from 4-bromo-2-fluorobiphenyl is outlined below.

Materials:

-

4-Bromo-2-fluorobiphenyl

-

Magnesium turnings or n-Butyllithium

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Formation of the Organometallic Reagent:

-

Grignard Route: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 4-bromo-2-fluorobiphenyl in anhydrous THF is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

-

Organolithium Route: To a flame-dried flask under an inert atmosphere, a solution of 4-bromo-2-fluorobiphenyl in anhydrous THF or diethyl ether is cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time at this temperature.

-

-

Borylation: The solution of the Grignard or organolithium reagent is cooled to -78 °C. Triisopropyl borate is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred vigorously for a few hours.

-

Work-up and Purification:

-

The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified. A common method for purifying arylboronic acids is recrystallization from a suitable solvent system (e.g., hot ethanol, or a mixture of an organic solvent and water).[2] Alternatively, purification can be achieved by forming a diethanolamine adduct which can be crystallized and then hydrolyzed to give the pure boronic acid.[2]

-

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general procedure is as follows:

Materials:

-

Aryl or vinyl halide/triflate

-

This compound (typically 1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl/vinyl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: The reaction vessel is purged with an inert gas (argon or nitrogen), and the degassed solvent(s) are added.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.

References

An In-depth Technical Guide to 2-Fluoro-4-biphenylylboronic Acid

This technical guide provides a comprehensive overview of 2-Fluoro-4-biphenylylboronic acid, a vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, and its significant applications, particularly in carbon-carbon bond formation.

Compound Structure and Properties

This compound is an organoboron compound featuring a biphenyl backbone with a fluorine atom and a boronic acid functional group. This unique substitution pattern imparts specific reactivity and properties that are highly valued in synthetic chemistry.

Chemical Structure:

Figure 1. Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BFO₂[1][2] |

| Molecular Weight | 216.02 g/mol [1][2] |

| CAS Number | 178305-99-2[1][2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 243-248 °C |

| SMILES | OB(O)c1ccc(c(F)c1)-c2ccccc2 |

| InChI Key | BWYWXDFYJSIUBE-UHFFFAOYSA-N |

Applications in Organic Synthesis

This compound is a cornerstone reagent for the synthesis of complex organic molecules, finding extensive use in pharmaceutical development and materials science.[2] Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl linkages.[2] The presence of the fluorine atom can enhance the compound's reactivity and influence the electronic properties of the resulting products.[2]

Biaryl scaffolds are prevalent in many biologically active compounds, liquid crystals, and organic electronic materials.[3] The ability to efficiently synthesize these structures using reagents like this compound is therefore of paramount importance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound. This protocol is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualization of the Suzuki-Miyaura Coupling Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction described above.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-biphenylylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and efficient synthesis route for 2-Fluoro-4-biphenylylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The described methodology is a two-step process commencing with the formation of a key biphenyl intermediate, followed by a lithiation-borylation sequence to yield the target boronic acid.

I. Overview of the Synthetic Strategy

The synthesis of this compound is strategically approached in two main stages. The initial step focuses on constructing the 2-fluoro-4-bromobiphenyl backbone. Subsequently, this intermediate undergoes a halogen-metal exchange followed by borylation to introduce the boronic acid functionality.

II. Data Presentation: Reaction Parameters and Yields

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 2-Fluoro-4-bromobiphenyl via Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Fluoro-4-bromoiodobenzene | Phenylboronic acid | Pd on Carbon (5%) | 2M Na₂CO₃ | Fluorobenzene | 50 | 18 | 87[1] |

Table 2: Synthesis of this compound via Lithiation-Borylation

| Reactant | Reagent 1 | Reagent 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Fluoro-4-bromobiphenyl | n-Butyllithium | Triisopropyl borate | Anhydrous THF | -78 to RT | ~3 | High (expected) |

Note: The yield for the second step is expected to be high based on analogous transformations, though a specific yield for this exact substrate was not found in the searched literature.

III. Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-bromobiphenyl

This procedure is adapted from the Suzuki-Miyaura coupling methodology.[1]

Materials:

-

2-Fluoro-4-bromoiodobenzene (1.00 eq)

-

Phenylboronic acid (1.75 eq)

-

5% Palladium on carbon catalyst

-

Fluorobenzene

-

2M Aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-4-bromoiodobenzene (0.01 mole), fluorobenzene (4.00 g), 5% palladium on carbon catalyst (0.4 g), and 2M aqueous sodium carbonate (10 ml).

-

Purge the flask with nitrogen.

-

Add a solution of phenylboronic acid (0.0175 mole) in a minimal amount of ethanol.

-

Heat the reaction mixture to 50°C and stir vigorously for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a standard aqueous workup, separating the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by distillation to yield 2-fluoro-4-bromobiphenyl.[1]

Step 2: Synthesis of this compound

This protocol is a general procedure adapted from established methods for the synthesis of arylboronic acids via lithiation-borylation.

Materials:

-

2-Fluoro-4-bromobiphenyl (1.0 eq)

-

n-Butyllithium (in hexanes, 1.1 eq)

-

Triisopropyl borate (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-fluoro-4-bromobiphenyl in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, ensuring the internal temperature remains below -70°C.

-

Stir the reaction mixture at -78°C for 2 hours.

-

Add triisopropyl borate dropwise, again maintaining the internal temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0°C and quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

This guide provides a robust and reproducible pathway for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described.

References

A Technical Guide to 2-Fluoro-4-biphenylylboronic Acid for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-4-biphenylylboronic acid is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] Its chemical formula is C12H10BFO2, and its molecular weight is 216.02 g/mol .[3] The presence of a fluorine atom enhances its reactivity, making it an excellent reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This compound is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] In drug discovery, it serves as a crucial building block for creating novel drug candidates with potentially improved efficacy and selectivity.[1][2][4]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes the product specifications from several key commercial vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 178305-99-2 | ≥97% | 1g, 5g |

| Santa Cruz Biotechnology | This compound | 178305-99-2 | Not specified | 1g, 5g, 25g |

| BLD Pharm | This compound | 178305-99-2 | ≥97% | 1g, 5g, 25g |

| Chem-Impex International | 2-Fluoro-4-biphenylboronic acid | 178305-99-2 | 97%+ | 1g, 5g, 25g, 100g |

| VWR (Avantor) | This compound | 178305-99-2 | min 97% | 1g, 5g |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[5][6] This reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[6]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Na3PO4, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2-3 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of Toluene and water, 10 mL). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

This flowchart outlines the typical laboratory procedure for performing a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Purity and Stability of 2-Fluoro-4-biphenylylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-biphenylylboronic acid (CAS No. 178305-99-2) is a vital building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its purity and stability characteristics. The fluorine substituent on the biphenyl scaffold can significantly influence the compound's reactivity and physicochemical properties, making a detailed analysis of its quality attributes essential for reproducible and reliable outcomes in drug discovery and development.[2] This guide provides a comprehensive overview of the analytical methods for purity determination and the stability profile of this compound under various stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 178305-99-2 | [3][4] |

| Molecular Formula | C₁₂H₁₀BFO₂ | [3][5] |

| Molecular Weight | 216.02 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 243-248 °C (literature) | [3] |

| Solubility | Soluble in organic solvents such as methanol, and DMSO. | General knowledge |

Purity Assessment

Ensuring the high purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions, lower yields, and complications in the purification of the final products. The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for determining the purity of boronic acids and detecting any related impurities. A typical purity specification for commercially available this compound is ≥98%.

Table 2: Typical HPLC Purity Data for this compound

| Parameter | Typical Value |

| Purity by HPLC (Area %) | ≥ 98% |

| Major Impurity | Boroxine (trimer) |

| Other Potential Impurities | Starting materials, protodeboronation product |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte. It provides structural confirmation and can quantify the main component against a certified internal standard.

Table 3: Comparative Analysis of HPLC and qNMR for Purity Assessment

| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |

| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |

| Quantification | Secondary method requiring a reference standard for precise quantification of impurities. | Primary ratio method; can determine absolute purity without a reference standard of the analyte, using a certified internal standard. |

| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap. |

| Sensitivity | Generally offers higher sensitivity, suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. Like many boronic acids, it is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

Degradation Pathways

The primary degradation pathways for arylboronic acids include:

-

Oxidative Degradation: The C-B bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This is often a significant degradation pathway.

-

Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding biphenyl. This can occur under both acidic and basic conditions.[3][5][6][7][8]

-

Thermal Degradation: At elevated temperatures, boronic acids can undergo dehydration to form boroxines (cyclic trimers). This process is typically reversible upon addition of water.[9]

Figure 1: Major degradation pathways for this compound.

Forced Degradation Studies

Forced degradation studies are performed to predict the stability of the compound and to develop stability-indicating analytical methods. The results are typically qualitative but can provide quantitative estimates of degradation under specific conditions. Due to the lack of specific published data for this compound, the following table presents typical conditions and expected outcomes for arylboronic acids.

Table 4: Representative Forced Degradation Data for Arylboronic Acids

| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation | Primary Degradation Product(s) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5-15% | Protodeboronation product (2-Fluorobiphenyl) |

| Basic Hydrolysis | 0.1 M NaOH | 8 h | RT | 10-20% | Protodeboronation product (2-Fluorobiphenyl) |

| Oxidation | 3% H₂O₂ | 4 h | RT | 15-30% | Oxidative degradation product (2-Fluoro-4-hydroxybiphenyl) |

| Thermal | Solid state | 48 h | 100 °C | 5-10% | Boroxine |

| Photolytic | UV/Vis light | 24 h | RT | < 5% | Minor oxidative degradation products |

Note: The degradation percentages are illustrative and can vary based on the specific arylboronic acid and experimental conditions.

Storage and Handling

Based on its stability profile, the following storage and handling recommendations are advised:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol for HPLC Purity Determination

This protocol provides a general method for the purity analysis of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

Protocol for Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C. Withdraw aliquots at specified time points, neutralize, and dilute for HPLC analysis.

-

Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature. Withdraw aliquots at specified time points, neutralize, and dilute for HPLC analysis.

-

Oxidative Degradation: Treat a solution of the sample with 3% hydrogen peroxide at room temperature. Monitor the reaction progress and quench with a suitable reagent (e.g., sodium bisulfite) before HPLC analysis.

-

Thermal Degradation: Store the solid sample in an oven at a controlled temperature (e.g., 100°C). At various time points, dissolve a portion of the sample for HPLC analysis.

-

Photostability: Expose a solution of the sample to a calibrated light source (UV and visible). Analyze the sample by HPLC at different time intervals and compare it with a sample stored in the dark.

Application in Synthesis: Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. A typical workflow for this reaction is illustrated below.

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. scbt.com [scbt.com]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-biphenylylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety data and handling procedures for 2-Fluoro-4-biphenylylboronic acid (CAS RN: 178305-99-2). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the molecular formula C12H10BFO2.[1] It is commonly used in organic synthesis, particularly in cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C12H10BFO2 | [1] |

| Molecular Weight | 216.02 g/mol | [1][2] |

| CAS Number | 178305-99-2 | [1][2][3] |

| Physical State | Solid, White to Almost white powder to crystal | |

| Melting Point | 243-248 °C (lit.) | [2] |

| Solubility | Soluble in Methanol | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |

Precautionary Statements and Safe Handling

Adherence to the following precautionary statements is crucial for minimizing risks associated with handling this compound.

| Category | Precautionary Statements |

| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |

Experimental Protocol: General Handling of Boronic Acids

While a specific experimental protocol for this compound is not detailed in the provided search results, a general procedure for handling boronic acids in a laboratory setting should be followed.

Objective: To safely handle and dispense this compound for experimental use.

Materials:

-

This compound

-

Appropriate solvent (e.g., Methanol)

-

Spatula

-

Weighing paper or boat

-

Reaction vessel

-

Chemical fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves (e.g., nitrile)

Procedure:

-

Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials readily available.

-

Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and gloves.[4]

-

Dispensing:

-

Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust.

-

Carefully open the container of this compound.

-

Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat on a calibrated analytical balance.

-

Tightly reseal the container immediately after dispensing.

-

-

Transfer to Reaction Vessel:

-

Carefully transfer the weighed solid into the reaction vessel.

-

If dissolving in a solvent, add the solvent to the solid in the reaction vessel under stirring.

-

-

Waste Disposal:

-

Dispose of any contaminated materials, such as weighing paper and gloves, in a designated hazardous waste container.

-

Empty containers must be rinsed three times with a suitable solvent, with the rinsate collected as hazardous waste.[5]

-

-

Decontamination:

-

Thoroughly clean the spatula and the work surface in the fume hood.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of a chemical reagent like this compound, from procurement to disposal.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-biphenylylboronic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-biphenylylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents available qualitative information and quantitative data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs.

Introduction to this compound

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The fluorine substituent and the biphenyl structure can influence the molecule's polarity, lipophilicity, and crystal packing, which in turn affect its solubility and potential biological activity. A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature.

Qualitative Solubility: One available source indicates that this compound is soluble in methanol. General principles of "like dissolves like" suggest it would exhibit solubility in other polar organic solvents.

Quantitative Solubility of Phenylboronic Acid (Proxy Compound):

The following table summarizes the quantitative solubility of the parent compound, phenylboronic acid, in various organic solvents. This data can serve as a useful, albeit approximate, guide for solvent selection.[1] The solubility is presented as the mole fraction (x) at different temperatures.

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility studies.[2]

Experimental Protocols for Solubility Determination

A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method .[1][2][3] This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle: The dynamic method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[3] A biphasic sample with a known composition of the boronic acid and the solvent is prepared. The mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.[1]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath for precise temperature control

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector to monitor turbidity

-

Analytical balance for accurate weighing

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture.

-

Controlled Heating: The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[3]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the sample.[1]

-

Determination of Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the last solid particles dissolve) is recorded as the equilibrium solubility temperature for that composition.[1][3]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Workflow for the dynamic determination of solubility.

References

Unveiling the Genesis of a Key Synthetic Building Block: The Discovery and History of 2-Fluoro-4-biphenylylboronic Acid

For Immediate Release

A cornerstone in modern synthetic chemistry, 2-Fluoro-4-biphenylylboronic acid has emerged as a versatile and indispensable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide delves into the discovery and historical development of this fluorinated organoboron compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and pivotal role in advancing chemical innovation.

Introduction: A Fluorinated Asset in the Chemist's Toolbox

This compound, with the CAS Number 178305-99-2, is a white to off-white crystalline solid.[1] Its strategic importance lies in the unique combination of a fluorine atom and a biphenyl scaffold attached to a boronic acid moiety. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a highly sought-after building block in the design and synthesis of pharmaceuticals and advanced materials.[2][3] This compound is particularly celebrated for its efficacy as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[2]

The Genesis: A Patented Innovation

The initial discovery and formal disclosure of this compound can be traced back to a United States Patent. While the specific details of the initial synthesis and the inventors are proprietary information contained within patent literature, the compound's emergence is intrinsically linked to the growing demand for novel biaryl structures in the late 20th century, particularly within the pharmaceutical and agrochemical industries. The development of this reagent was a direct response to the need for more sophisticated and functionally diverse building blocks to accelerate drug discovery and materials science programs.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 178305-99-2 | [1] |

| Molecular Formula | C₁₂H₁₀BFO₂ | [1] |

| Molecular Weight | 216.02 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 243-248 °C (lit.) | |

| Solubility | Soluble in polar organic solvents | [1] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary application and the very reason for the prominence of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between the biphenyl moiety of the boronic acid and various organic halides or triflates.

The generalized mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid (in the form of a boronate ester after activation with a base) is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The presence of the fluorine atom on the biphenyl ring of this compound can influence the rate and efficiency of the transmetalation step, often leading to high yields and clean reactions.

Experimental Protocols: A Representative Synthesis

While the original patented synthesis may have its specific nuances, a general and widely adopted method for the preparation of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic workup. A representative experimental protocol for a similar fluorinated biphenylboronic acid is detailed below.

Synthesis of this compound

Materials:

-

4-Bromo-3-fluorobiphenyl

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-3-fluorobiphenyl in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise.

-

The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

-

Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.

Historical Significance and Modern Applications

The introduction of this compound and its analogs has had a profound impact on the landscape of organic synthesis. Its availability has enabled the rapid and efficient construction of complex molecular architectures that were previously challenging to access.

Key areas of impact include:

-

Pharmaceutical Drug Development: This reagent is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The fluorinated biphenyl motif is present in a variety of drug candidates targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.

-

Materials Science: The unique electronic properties imparted by the fluorinated biphenyl unit make it a valuable component in the design of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[2]

-

Agrochemicals: The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules, and this compound serves as a key building block in this field as well.[2]

Conclusion

From its origins in patented chemical innovation to its current status as a commercially available and widely used synthetic building block, this compound exemplifies the synergy between industrial research and academic advancement. Its discovery and development have significantly expanded the capabilities of synthetic chemists, enabling the creation of novel molecules with tailored properties for a diverse range of applications. As the quest for new drugs and materials continues, the importance of versatile and functionalized reagents like this compound is only set to grow.

References

Spectroscopic and Synthetic Profile of 2-Fluoro-4-biphenylylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-biphenylylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its structural features, including the biphenyl moiety, a fluorine substituent, and a boronic acid group, make it a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This technical guide provides a summary of its key spectroscopic data, detailed experimental protocols for its analysis, and a logical workflow for its synthesis.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 178305-99-2 | [1] |

| Molecular Formula | C₁₂H₁₀BFO₂ | [1] |

| Molecular Weight | 216.02 g/mol | [1] |

| Melting Point | 243-248 °C | |

| Appearance | White to off-white powder/crystal |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.6 - 7.8 | m |

| 7.3 - 7.5 | m |

| 8.0 - 8.2 (B(OH)₂) | br s |

| ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm |

| 160 - 165 (d, ¹JCF) |

| 140 - 145 |

| 130 - 135 |

| 125 - 130 |

| 115 - 120 (d, ²JCF) |

| Carbon attached to Boron (Broad) |

| ¹⁹F NMR (Predicted) |

| Chemical Shift (δ) ppm vs. CFCl₃ |

| -110 to -120 |

| ¹¹B NMR (Predicted) |

| Chemical Shift (δ) ppm |

| 28 - 32 |

Infrared (IR) Spectroscopy

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 (broad) | O-H stretch (boronic acid) |

| ~1600 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

| ~1200 | C-F stretch |

Mass Spectrometry (MS)

| Mass Spectrometry (Predicted) | |

| m/z | Fragment |

| 216 | [M]⁺ |

| 198 | [M - H₂O]⁺ |

| 170 | [M - B(OH)₂]⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures for boronic acids and should be adapted as necessary for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Sonication may be required to aid dissolution.

-

¹H NMR : Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the aromatic and boronic acid proton signals (typically 0-12 ppm).

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the carbon attached to boron may give a broad signal.

-

¹⁹F NMR : Acquire the spectrum using a standard pulse program without proton decoupling to observe C-F couplings. A common reference standard is CFCl₃.

-

¹¹B NMR : Acquire the spectrum using a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A common reference standard is BF₃·OEt₂.

IR Spectroscopy

-

Sample Preparation (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI) : Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

Caption: Synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic techniques used to confirm the structure of the synthesized compound.

Caption: Spectroscopic analysis workflow for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data is currently limited in the public domain, the provided predictive data and established experimental protocols offer a solid starting point for researchers. The versatility of this compound in synthetic chemistry, particularly for the construction of novel pharmaceutical and material science targets, underscores the importance of a comprehensive understanding of its chemical properties.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-biphenylylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-biphenylylboronic acid is a versatile reagent in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and organic electronic materials.

The presence of a fluorine atom on the biphenyl scaffold can significantly influence the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound a key building block in the development of novel drug candidates and advanced materials.

These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering both a general methodology and a specific, high-yield synthesis of a key pharmaceutical intermediate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 2-fluoro-4-biphenylyl group) to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Notes and Protocols for 2-Fluoro-4-biphenylylboronic Acid in Palladium-Catalyzed Reactions

Introduction

2-Fluoro-4-biphenylylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural features, including the fluorine substituent and the biphenyl moiety, make it an important building block in the synthesis of complex organic molecules. The fluorine atom can enhance the metabolic stability and modulate the electronic properties of the target molecules, which is of significant interest in the fields of medicinal chemistry and materials science. These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed reactions, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is widely employed in:

-

Drug Discovery and Development: The biphenyl scaffold is a common motif in many biologically active compounds. The introduction of a 2-fluoro-4-biphenyl group can lead to the development of novel therapeutic agents with improved pharmacological profiles.

-

Materials Science: Fluorinated biphenyls are key components in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often involves the use of fluorinated building blocks to enhance their efficacy and stability.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

| Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | 80-90 |

| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 75-85 |

| 1-Iodo-3-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | 88-98 |

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle/oil bath

-

Reflux condenser

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02-0.05 mmol). Then, add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols: 2-Fluoro-4-biphenylylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-biphenylylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom on the biphenyl scaffold, make it an attractive starting material for the synthesis of complex organic molecules with a wide range of biological activities. The fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of anti-inflammatory agents.

Core Application: Synthesis of Anti-inflammatory Agents

A key application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. The 2-fluoro-4-biphenyl moiety is a core structural component of Flurbiprofen, a potent NSAID. Furthermore, this scaffold has been utilized to generate a library of derivatives with promising anti-inflammatory, analgesic, and potentially anticancer activities.

Synthesis of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives

Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated for their anti-inflammatory and other biological activities. These compounds, which include various heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, have shown significant therapeutic potential.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 2-(2-Fluoro-4-biphenylyl)propionic Acid Hydrazide

This protocol describes the synthesis of a key intermediate, the hydrazide of 2-(2-fluoro-4-biphenylyl)propionic acid, which serves as a precursor for various heterocyclic derivatives.

-

Materials:

-

2-(2-Fluoro-4-biphenylyl)propionic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Hydrazine Hydrate

-

Ethanol

-

-

Procedure:

-

Esterification: 2-(2-Fluoro-4-biphenylyl)propionic acid is converted to its methyl ester by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.[3]

-

Hydrazinolysis: The resulting methyl ester is then refluxed with hydrazine hydrate in ethanol to yield 2-(2-fluoro-4-biphenylyl)propanoic acid hydrazide.[3][4] The solid precipitate is washed with water, dried, and recrystallized from ethanol.[3]

-

This hydrazide can then be reacted with various reagents to form the final derivatives. For example, reaction with different aromatic aldehydes yields hydrazone derivatives.[4][5]

Quantitative Data: Biological Activities of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives

The following tables summarize the in vivo anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities of various synthesized derivatives.

Table 1: Anti-inflammatory Activity of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives [1]

| Compound | Structure/Class | % Inhibition of Edema |

| Flurbiprofen | Standard | 78.45 |

| 9 | 1,3,4-Oxadiazole | 74.70 |

| 15 | 1,3,4-Oxadiazole | 85.58 |

| 19 | 1,3,4-Oxadiazole | 92.35 |

| 20 | 1,2,4-Triazole | 90.58 |

| 25 | 1,3,4-Thiadiazole | 88.70 |

Table 2: Analgesic, Ulcerogenic, and Lipid Peroxidation Data for Selected Derivatives [1]

| Compound | % Analgesic Activity | Ulcer Index | % Inhibition of Lipid Peroxidation |

| Flurbiprofen | 51.09 | 2.65 | 18.50 |

| 9 | 18.13 | 1.10 | 55.80 |

| 15 | 84.06 | 0.95 | 68.40 |

| 19 | 75.30 | 0.80 | 72.30 |

| 20 | 66.07 | 0.85 | 70.20 |

| 25 | 58.15 | 1.05 | 65.70 |

Advanced Application: Suzuki-Miyaura Cross-Coupling

The foundational route to introducing the 2-fluoro-4-biphenyl scaffold is through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound, such as this compound, with an organic halide or triflate.[6][7] The fluorine atom in the boronic acid can lead to improved reactivity and selectivity in the coupling process.[6]

Experimental Protocol: General Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl bromide, adapted from a similar procedure.[8] This method can be optimized for the specific coupling of this compound with a suitable reaction partner.

-

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)

-

10 mL microwave vial

-

-

Procedure:

-

Combine this compound, the aryl bromide, the palladium catalyst, and the base in a microwave vial containing a stir bar.[8]

-

Add the degassed solvent mixture.[8]

-

Seal the vial and place it in a microwave reactor.[8]

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[8]

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[8]

-

Separate the layers and extract the aqueous layer with the organic solvent.[8]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash chromatography.[8]

-

Visualizing the Chemistry

Diagram 1: Synthesis Workflow for 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives

Caption: Synthetic pathway to bioactive derivatives.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of Suzuki coupling.

Conclusion

This compound is a pivotal reagent in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. Its utility is clearly demonstrated in the preparation of potent anti-inflammatory agents derived from the 2-(2-fluoro-4-biphenylyl)propionic acid scaffold. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. The strategic incorporation of the 2-fluoro-4-biphenyl moiety, facilitated by robust synthetic methods like the Suzuki-Miyaura coupling, continues to be a promising avenue for drug discovery and development.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Fluoro-4-biphenylylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-4-biphenylylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This versatile reagent is a key building block in medicinal chemistry and materials science, enabling the efficient construction of complex molecular architectures.

Introduction

This compound is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of the resulting biaryl products, making this reagent particularly valuable in drug discovery.[1] The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C-C bonds, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[2] This document outlines the applications of this compound and provides detailed protocols for its use in the synthesis of biaryl compounds.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of high-value molecules:

-

Pharmaceutical Development : This boronic acid is instrumental in the synthesis of complex organic molecules for pharmaceutical applications.[1] The biaryl motif is a common scaffold in many biologically active compounds, including kinase inhibitors. The introduction of a 2-fluoro-4-biphenylyl moiety can be a key step in the development of novel therapeutics. For instance, fluorinated biphenyls are integral to drugs like flurbiprofen, a non-steroidal anti-inflammatory drug.[3]

-

Materials Science : The unique electronic properties imparted by the fluorinated biphenyl structure make it a valuable component in the synthesis of advanced materials, such as polymers and nanomaterials with enhanced thermal and electrical properties.[1]

-

Organic Synthesis : As a versatile building block, it allows for the construction of sterically hindered and electronically complex biaryl compounds that can serve as intermediates for a wide range of chemical transformations.[2]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is the most common method for the synthesis of biaryl compounds using this compound. The reaction involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl halide or triflate.

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and yields for the coupling of similar fluorinated arylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.

| Aryl Halide (Ar-X) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |